molecular formula C7H7NO3 B13918997 2,6-Dihydroxybenzaldoxime

2,6-Dihydroxybenzaldoxime

Cat. No.: B13918997
M. Wt: 153.14 g/mol
InChI Key: GCFSQXQKEFZDBZ-UHFFFAOYSA-N
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Description

2,6-Dihydroxybenzaldoxime is an organic compound with the molecular formula C7H7NO3. It is characterized by the presence of two hydroxyl groups and an oxime group attached to a benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,6-Dihydroxybenzaldoxime can be synthesized through several methods. One common approach involves the reaction of resorcinol with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide. The reaction typically occurs under mild conditions, with the mixture being heated to around 60-70°C for several hours .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2,6-Dihydroxybenzaldoxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines.

    Substitution: Esters or ethers.

Scientific Research Applications

2,6-Dihydroxybenzaldoxime has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can act as a ligand in coordination chemistry, forming complexes with metal ions.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,6-dihydroxybenzaldoxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the hydroxyl groups can participate in redox reactions, influencing cellular processes. The exact pathways and targets are still under investigation, but the compound’s ability to form stable complexes with metal ions is a key aspect of its activity .

Comparison with Similar Compounds

  • 2,3-Dihydroxybenzaldoxime
  • 2,4-Dihydroxybenzaldoxime
  • 2,5-Dihydroxybenzaldoxime

Comparison: 2,6-Dihydroxybenzaldoxime is unique due to the specific positioning of its hydroxyl groups, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it suitable for specific applications .

Properties

Molecular Formula

C7H7NO3

Molecular Weight

153.14 g/mol

IUPAC Name

2-(hydroxyiminomethyl)benzene-1,3-diol

InChI

InChI=1S/C7H7NO3/c9-6-2-1-3-7(10)5(6)4-8-11/h1-4,9-11H

InChI Key

GCFSQXQKEFZDBZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C=NO)O

Origin of Product

United States

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